Product packaging for (S)-2-Fluoro-4-aminobutyric acid(Cat. No.:CAS No. 130695-33-9)

(S)-2-Fluoro-4-aminobutyric acid

Cat. No.: B3039749
CAS No.: 130695-33-9
M. Wt: 121.11 g/mol
InChI Key: ASXBTBJGHQPOPY-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Fluoro-4-aminobutyric acid is a chiral, fluorinated analogue of the essential neurotransmitter gamma-aminobutyric acid (GABA). Its primary research value lies in its application as a molecular tool for investigating the GABAergic system. GABA is a key inhibitory neurotransmitter in the human central nervous system, responsible for regulating neuronal excitability and mediating various physiological processes including mood, sleep, and consciousness . The strategic incorporation of a fluorine atom at the 2-position of the GABA backbone creates a compound with distinct electronic and steric properties compared to native GABA. Fluorine is highly electronegative and can significantly alter the molecule's polarity, pKa, and its interaction with biological targets like enzymes and receptors . Research on related fluoro-GABA analogues, such as 4-Amino-2-fluorobutanoic acid, has demonstrated their action on GABA transport systems, making them valuable for probing the function of GABA transporters in synaptic transmission and termination of GABAergic signaling . Consequently, this compound serves as a critical research compound in neuroscience and pharmacology for studying GABA uptake mechanisms, receptor subtypes, and for the potential development of novel neurotherapeutics. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8FNO2 B3039749 (S)-2-Fluoro-4-aminobutyric acid CAS No. 130695-33-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-4-amino-2-fluorobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO2/c5-3(1-2-6)4(7)8/h3H,1-2,6H2,(H,7,8)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXBTBJGHQPOPY-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN)[C@@H](C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for S 2 Fluoro 4 Aminobutyric Acid and Analogues

Stereoselective Synthesis of Fluoro-substituted γ-Aminobutyric Acids

The creation of stereocenters, especially in the presence of a highly electronegative fluorine atom, requires sophisticated synthetic strategies. For fluoro-substituted γ-aminobutyric acids, achieving stereoselectivity is paramount for their application as they are often designed as bioisosteres of natural amino acids like γ-aminobutyric acid (GABA). nih.govtamu.edu

Asymmetric Approaches to Chiral Fluorinated Amino Acids

The synthesis of chiral α-fluoroalkyl-α-amino acids in enantiopure or enantioenriched forms is a significant area of research. mdpi.com The primary strategies involve either starting with a chiral, non-fluorinated precursor and introducing fluorine stereoselectively, or beginning with a simple fluorinated building block and constructing the amino acid around it asymmetrically. mdpi.com

Key asymmetric approaches include:

Fluorination of Chiral Precursors: This method relies on the diastereoselective fluorination of a molecule containing a pre-existing chiral center.

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a reaction, such as reductions, alkylations, or Strecker-type reactions on fluorinated substrates, is a prominent method. mdpi.com

Chiral Auxiliaries: A recyclable chiral auxiliary can be attached to a prochiral substrate to direct a stereoselective transformation, after which the auxiliary is removed. mdpi.commdpi.com This has proven to be a robust method for the large-scale production of enantiopure fluorinated amino acids. mdpi.commdpi.com

Biochemical Methods: Enzymes can be employed for highly selective transformations. mdpi.com

These methods have been successfully applied to generate a variety of fluorinated amino acids, providing a toolbox that can be adapted for specific targets like fluoro-GABA analogues. mdpi.com

Enantioselective Synthesis Strategies for (S)-2-Fluoro-4-aminobutyric Acid

While a specific, documented synthesis for this compound is not prominently featured in recent literature, the enantioselective strategies for analogous compounds provide a clear blueprint. A powerful and general method for synthesizing enantiopure fluorinated amino acids involves the asymmetric alkylation of a chiral nickel(II) complex of a glycine (B1666218) Schiff base. chemrxiv.orgmdpi.comacs.org

This strategy can be adapted for this compound. The synthesis would likely involve the alkylation of the (S)-configured Ni(II) complex with a suitable 2-fluoro-4-halobutyrate derivative or a related electrophile. The aryl moiety of the complex's chiral ligand effectively shields one face, forcing the incoming electrophile to attack from the opposite side, thus ensuring high diastereoselectivity. beilstein-journals.org Subsequent hydrolysis of the resulting complex would release the desired this compound. This approach has been used to produce a wide array of fluorinated amino acids with excellent enantiomeric purities (often 99% ee) on a gram scale. acs.orgnih.gov

Another established approach is the diastereoselective alkylation using a chiral auxiliary, such as the Schöllkopf bis-lactim ether method, which has been successfully used to prepare enantiomerically pure (S)-4-fluorohistidine. nih.govnih.gov This involves alkylating the chiral auxiliary with a suitable fluorinated side chain precursor, followed by hydrolysis to yield the desired amino acid.

Application of Chiral Auxiliaries and Catalysts in Fluorinated Amino Acid Synthesis, e.g., Chiral Ni(II) Complexes

Chiral catalysts and auxiliaries are central to modern asymmetric synthesis of fluorinated amino acids. mdpi.com Among the most successful and versatile are chiral Ni(II) complexes derived from the Schiff base of (S)- or (R)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB) and glycine. mdpi.comrsc.org These complexes serve as chiral glycine synthons.

The general process involves:

Deprotonation: A base is used to deprotonate the glycine α-carbon, forming a nucleophilic enolate.

Asymmetric Alkylation: The complex is then alkylated with a fluorinated alkyl halide. The bulky chiral ligand, derived from proline, directs the alkylating agent to the face opposite the benzyl (B1604629) group, leading to high diastereoselectivity. beilstein-journals.org

Hydrolysis and Recovery: The alkylated complex is disassembled, typically under acidic conditions, to release the enantiomerically pure fluorinated amino acid. The valuable chiral ligand can be recovered in high yield (84-94%) and reused. mdpi.comacs.org

This methodology has been used to synthesize a diverse portfolio of fluorinated amino acids, including linear, β-branched, and γ-branched variants, on a gram-scale with high yields and exceptional enantiomeric purity (>94% ee). chemrxiv.orgbeilstein-journals.org

Table 1: Synthesis of Fmoc-Protected Fluorinated Amino Acids via Chiral Ni(II) Complex Data sourced from Koksch et al. (2022) chemrxiv.orgacs.org

ProductYield of Alkylated ComplexDiastereomeric Excess (de)Enantiomeric Excess (ee) of Final Amino Acid

General Synthetic Routes for Fluoro-substituted γ-Aminobutyric Acid Derivatives

Beyond asymmetric synthesis, the fundamental incorporation of fluorine and the manipulation of fluorinated molecules are key aspects of creating these GABA derivatives.

Nucleophilic and Electrophilic Fluorination Reactions

The introduction of fluorine atoms into organic molecules is primarily achieved through nucleophilic or electrophilic fluorination reactions. mdpi.com

Nucleophilic Fluorination involves the displacement of a leaving group by a fluoride (B91410) ion. Common sources of nucleophilic fluoride include cesium fluoride (CsF) and diethylaminosulfur trifluoride (DAST). mdpi.com For instance, a hydroxyl group can be converted into a fluorine atom using DAST. This approach is fundamental in converting readily available, non-fluorinated precursors into fluorinated intermediates.

Electrophilic Fluorination employs reagents that deliver a formal "F+" cation to a nucleophilic carbon center, such as an enolate or an electron-rich aromatic ring. wikipedia.org These reagents invariably feature an F-N or F-O bond, where the atom attached to fluorine is highly electron-withdrawing. wikipedia.org Widely used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. mdpi.comwikipedia.org These reagents are generally more stable and safer to handle than elemental fluorine. wikipedia.org

Table 2: Common Fluorinating Reagents Data sourced from multiple references. mdpi.comwikipedia.org

TypeReagent NameAbbreviation/Formula

Transformations of Fluorinated Precursors

Often, the most efficient route to a complex molecule like this compound involves the chemical modification of a simpler, commercially available or readily synthesized fluorinated starting material. mdpi.com This strategy leverages existing fluorinated synthons, which are then elaborated into the final target.

An example of this approach can be seen in the synthesis of β-polyfluoroalkyl-GABA analogues, where fluorinated substituents are already present in the starting materials. nih.gov Synthetic sequences may involve steps such as:

Aldol (B89426) Reactions: An asymmetric aldol reaction was the key step in the synthesis of 4-fluoroceramide, where a fluorinated aldehyde was reacted with an enantiopure iminoglycinate. nih.gov

Reduction: The reduction of carbonyls or azides is a common step to install hydroxyl or amine functionalities, respectively.

Hydrolysis: Ester or amide hydrolysis is frequently used in the final steps to unmask carboxylic acid and amine groups. nih.gov

Functional Group Interconversion: Standard organic transformations are used to convert one functional group to another, building the complexity of the carbon skeleton towards the final GABA derivative. cas.cn

These transformations, applied sequentially, allow for the construction of the γ-aminobutyric acid backbone onto a pre-existing fluoro-substituted scaffold, providing a versatile entry into this class of compounds. beilstein-journals.org

Biomimetic Transamination of Fluorinated Carbonyl Compounds

Biomimetic transamination has emerged as a significant strategy for the synthesis of fluorine-containing amino acids. This approach mimics the biological process of transamination, which involves the transfer of an amino group from an amino acid to a keto acid, by utilizing a mdpi.comnih.gov-proton shift reaction. In the context of synthesizing fluorinated amines and amino acids, this method typically involves the reaction of a fluorinated carbonyl compound with an amine. bioorganica.com.ua

The core of this process is the base-catalyzed isomerization of an initially formed Schiff base (azomethine) derived from a fluorinated aldehyde or ketone and a chiral amine. bioorganica.com.ua The reaction proceeds through a mdpi.comnih.gov-proton shift, converting the initial imine into a more stable isomeric imine, which can then be hydrolyzed to yield the desired amino acid. The use of a chiral amine, such as (S)-α-methylbenzylamine, allows for asymmetric induction, leading to the stereoselective synthesis of the target chiral amino acid. bioorganica.com.ua

Key features of this methodology are its operational simplicity and the ability to generate stereochemically defined products. The reaction conditions have been optimized to improve the efficiency and stereoselectivity of the process. bioorganica.com.ua For example, studies have investigated the kinetics and mechanism of the triethylamine-catalyzed 1,3-proton shift to establish optimized conditions for the reductive amination of fluorine-containing carbonyl compounds. bioorganica.com.ua

Mannich-type Reactions and Cycloaddition Reactions in Fluorinated Amino Acid Synthesis

Mannich-type Reactions

The Mannich reaction is a three-component condensation that provides a powerful tool for carbon-carbon bond formation and the introduction of an amino group. wikipedia.orgyoutube.com In its classic form, it involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde (B43269) and a primary or secondary amine. wikipedia.org The reaction proceeds through the formation of an electrophilic iminium ion from the amine and aldehyde, which then reacts with an enol or enolate derived from the carbonyl component. wikipedia.orgyoutube.com

In the synthesis of fluorinated amino acids, the Mannich reaction and its variants are adapted to incorporate fluorine-containing building blocks. This can involve using a fluorinated aldehyde, ketone, or amine. Asymmetric versions of the Mannich reaction, often employing chiral catalysts, are particularly valuable for producing enantiomerically pure fluorinated amino acids. organic-chemistry.org These reactions can be highly stereoselective, enabling the synthesis of complex molecules with multiple stereocenters. organic-chemistry.org The products of these reactions, β-amino carbonyl compounds, are versatile intermediates that can be further transformed into the desired fluorinated amino acid analogues. wikipedia.org

Cycloaddition Reactions

Cycloaddition reactions are another important class of reactions for constructing the cyclic and polycyclic core structures of complex amino acids. In fluorinated amino acid synthesis, these reactions are used to create intricate molecular architectures that are otherwise difficult to access.

One notable example involves the gold-catalyzed cycloaddition of fluorinated propargyl amino esters. mdpi.com This methodology allows for the formation of original polycyclic fluorinated amino esters with high regioselectivity and diastereoselectivity. The reaction proceeds without erosion of the enantiomeric excess, highlighting its utility in asymmetric synthesis. mdpi.com These cycloaddition strategies open pathways to novel fluorinated amino acid derivatives with constrained conformations, which are of interest for peptide chemistry and drug design.

Multi-step Synthetic Pathways for Complex Fluoro-GABA Analogues

The synthesis of complex analogues of γ-aminobutyric acid (GABA) containing fluorine often requires sophisticated, multi-step synthetic sequences. These pathways are designed to build molecular complexity and incorporate the fluoro-GABA moiety into larger, often biologically active, scaffolds. nih.gov The field has seen significant growth, with researchers developing methods to access complex non-proteinogenic examples containing various fluorinated groups like CF₃ or SF₅. nih.gov

One common strategy involves the use of fluorinated building blocks which are then elaborated into the final target molecule. rsc.org For instance, the synthesis of dual-target GABA/5-HT₆ receptor hybrids involves several key steps. The general approach includes: nih.gov

Functionalization of a core scaffold: A key building block, often a heterocyclic system, is functionalized with a linker arm, such as bromoethanol.

Esterification: The resulting alcohol is then reacted with a protected form of GABA, typically Boc-GABA, to form an ester linkage.

Deprotection: The final step involves the removal of the protecting group (e.g., Boc) to liberate the free amine of the GABA moiety, yielding the final hybrid molecule, often as a salt. nih.gov

An example of such a synthetic sequence is outlined below:

StepReactantsReagents/ConditionsProduct
1Key Building Block (e.g., 1-phenylsulfonyl-5-methoxy-3-(piperazin-1-yl)-1H-indole)Bromoethanol, K₂CO₃, DMFAlcohol Intermediate
2Alcohol IntermediateBoc-GABA, EDCI, HOBt, DIPEA, DCMBoc-protected Ester
3Boc-protected EsterHCl/Et₂OFinal Hybrid Molecule (as HCl salt)

This table illustrates a generalized pathway for synthesizing complex GABA analogues based on the methodology described for hybrid molecules. nih.gov

These multi-step syntheses often leverage modern synthetic methods, including palladium-catalyzed cross-coupling reactions, to construct the core scaffolds before the incorporation of the fluoro-GABA unit. nih.gov The versatility of this approach allows for the creation of diverse libraries of complex analogues for various research applications.

Analytical and Spectroscopic Characterization in Synthetic Research

The characterization of synthetic this compound and its analogues relies on a suite of analytical and spectroscopic techniques to confirm the identity, purity, and stereochemistry of the synthesized compounds. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique.

¹H NMR is used to determine the proton environment of the molecule, confirming the presence of characteristic signals for the aminobutyric acid backbone and any other structural motifs. nih.gov

¹⁹F NMR is particularly crucial for fluorinated compounds. Its high sensitivity and the large coupling constants observed between fluorine and adjacent protons (¹⁹F-¹H coupling) provide unambiguous evidence of fluorine incorporation and can help elucidate the stereochemistry of the molecule.

Mass Spectrometry (MS) is employed to confirm the molecular weight of the target compound and its fragments, providing definitive structural confirmation. High-resolution mass spectrometry (HRMS) is often used to determine the elemental composition with high accuracy.

Chiral High-Performance Liquid Chromatography (HPLC) is essential for determining the enantiomeric purity of asymmetrically synthesized amino acids. By using a chiral stationary phase, the enantiomers of the synthesized compound can be separated and quantified, allowing for the calculation of the enantiomeric excess (ee).

For radiolabeled analogues, such as those containing ¹⁸F, specific analytical techniques are required.

Radio-HPLC is used to determine the radiochemical purity and specific activity of the final product.

Autoradiography or other radiation detection methods are used in conjunction with techniques like thin-layer chromatography (TLC) to visualize and quantify the radiolabeled compound during the synthesis and purification process. nih.gov

The combination of these techniques provides a comprehensive characterization of the synthesized fluorinated amino acids, ensuring their structural integrity and stereochemical purity for further studies.

Molecular Interactions and Receptor Pharmacology of S 2 Fluoro 4 Aminobutyric Acid

Activity Profile of 2-Fluoro-4-aminobutyric Acid

Contrary to the presupposition of agonist activity at GABA receptors, studies on 4-amino-2-fluorobutanoic acid have characterized it as an inhibitor of the GABA transport system. Specifically, research conducted on synaptosomal preparations from channel catfish brain identified 4-amino-2-fluorobutanoic acid as a noncompetitive inhibitor of GABA uptake with a Ki (inhibition constant) of 12.5 µM. nih.gov The synaptic action of the neurotransmitter GABA is terminated by its removal from the synaptic cleft via a sodium- and chloride-dependent transport system, carried out by proteins known as GABA transporters (GATs). nih.gov By inhibiting this transport, the compound can increase the concentration and duration of GABA in the synapse, thereby enhancing GABAergic neurotransmission indirectly, but it does not directly activate GABA receptors.

Investigation of Receptor Subtype Selectivity and Efficacy

Since 2-Fluoro-4-aminobutyric acid is not a direct receptor agonist, there is no available data on its efficacy or selectivity across the diverse range of GABA receptor subtypes. GABA receptors are heteropentameric ligand-gated ion channels composed of various subunits (e.g., α, β, γ, δ), and the specific combination of these subunits determines the receptor's pharmacological properties. nih.gov For instance, the presence of different α subunits (α1-6) is a key determinant for the binding and efficacy of many drugs, including benzodiazepines. nih.govnih.gov The investigation of subtype selectivity is crucial for developing targeted therapeutics, but this line of inquiry is only applicable to direct receptor ligands.

Stereochemical Influence on Receptor Binding and Response

While direct data for the 2-fluoro isomer is unavailable, studies on related fluorinated GABA analogues, such as the enantiomers of 3-fluoro-GABA, provide significant insight into how stereochemistry influences interactions with GABAergic proteins.

Enantiomeric Ligand Activity at GABA(C) Receptors

The GABA(C) receptor, now classified within the GABA(A) receptor family (as ρ subunits), is a distinct type of ionotropic GABA receptor. nih.gov The study of enantiomers (non-superimposable mirror-image molecules) is a classical method in pharmacology to determine if a drug acts on a specific, chiral binding site on a protein.

For analogues like 3-fluoro-GABA, the (R)- and (S)-enantiomers have been synthesized and evaluated to probe the conformation of GABA when it binds to its receptors. nih.gov A preliminary evaluation of the 3-fluoro-GABA enantiomers demonstrated that they act as agonists at cloned GABA(A) receptors, although they exhibited different effects in whole-animal models. deepdyve.comdundee.ac.uk This differential activity between enantiomers underscores the stereospecificity of the receptor's binding pocket.

Conformational Analysis and Bioactive Conformation Studies

The introduction of a fluorine atom into a molecule like GABA has profound stereoelectronic effects that influence its preferred three-dimensional shape (conformation). The high electronegativity of the fluorine atom leads to an electrostatic attraction with the positively charged ammonium (B1175870) group of the GABA backbone. nih.gov This interaction, known as the gauche effect, favors a folded or "gauche" conformation where the fluorine and the amino group are in close proximity, over a more extended "anti" conformation. nih.gov

By comparing the biological activity of the (R)- and (S)-enantiomers of a fluorinated analogue, researchers can deduce the likely conformation that the parent molecule, GABA, adopts when it binds to a specific receptor or enzyme. nih.gov If one enantiomer, which is conformationally locked into a specific shape, is significantly more active than the other, it suggests that this shape is the "bioactive conformation" required for binding and activation.

Molecular Modeling and Computational Approaches to Ligand-Receptor Interactions

Molecular modeling and computational chemistry are powerful tools for understanding how a ligand like a GABA analogue might interact with its receptor at an atomic level. These methods rely on high-resolution structures of the target protein, often obtained through techniques like cryo-electron microscopy. nih.gov

For GABA receptors, modeling studies can predict the binding pose of a ligand in the receptor's orthosteric site. These models have shown that the binding of GABA is primarily driven by electrostatic interactions, particularly the formation of salt bridges between the ligand's charged groups (amino and carboxylate) and charged amino acid residues within the binding pocket. nih.gov Computational simulations can also reveal how the binding of a ligand induces conformational changes in the receptor, leading to the opening or closing of the ion channel. nih.gov While specific models for (S)-2-Fluoro-4-aminobutyric acid are not available, the principles derived from modeling GABA and other analogues are fundamental to predicting its potential interactions.

Enzymatic Pathways and Biochemical Modulation by Fluoro Gaba Analogues

Interactions with γ-Aminobutyric Acid Aminotransferase (GABA-AT)

There is a notable absence of published studies focusing on the interaction between (S)-2-Fluoro-4-aminobutyric acid and γ-aminobutyric acid aminotransferase (GABA-AT), the primary enzyme responsible for GABA degradation. wikipedia.org

Inhibition Kinetics and Mechanisms of GABA-AT Inactivation

No specific data on the inhibition kinetics (e.g., Kᵢ, kᵢₙₐ꜀ₜ) or the precise mechanism of GABA-AT inactivation by this compound could be located. Research on related compounds, such as unsaturated fluorinated analogues or those with fluorine at different positions, suggests that such molecules can act as mechanism-based inactivators, but this cannot be extrapolated to the specific compound . nih.gov

Role of Fluorine in Modulating Enzyme-Inhibitor Complexes

While the strategic placement of fluorine is a common strategy to enhance the metabolic stability and biological activity of drug candidates, the specific role of the fluorine atom at the C-2 position of this compound in its potential binding and interaction with the GABA-AT active site has not been described in the available literature. Studies on the enantiomers of 4-amino-3-fluorobutanoic acid have shown that the position of the fluorine atom is critical for its interaction with GABA-AT, with the (R)-enantiomer being a much more effective inhibitor than the (S)-enantiomer. nih.gov This highlights the stereospecificity of the enzyme and the importance of specific data for the 2-fluoro isomer.

Substrate Specificity and Turnover of Fluoro-GABA Analogues by GABA-AT

Information regarding whether this compound acts as a substrate for GABA-AT and its corresponding turnover rate is not available. For related compounds, such as (Z)- and (E)-4-amino-2-(trifluoromethyl)-2-butenoic acid, it has been shown that they can act as alternative substrates for GABA-AT, with significant turnover events occurring per inactivation event. nih.gov However, no such characterization has been published for this compound.

Impact on Other Enzymes in GABA Metabolism

The GABA metabolic pathway involves several key enzymes, including glutamate (B1630785) decarboxylase (GAD) for synthesis and succinic semialdehyde dehydrogenase (SSADH) for the further breakdown of GABA metabolites. wikipedia.org The selectivity of any potential inhibitor is a critical aspect of its biochemical profile. Research on a related compound, (S)-4-amino-5-fluoropentanoic acid, demonstrated a specific, irreversible inactivation of GABA-T without affecting GAD or other transaminases like aspartate transaminase (Asp-T) and alanine (B10760859) transaminase (Ala-T). nih.gov However, no studies were found that investigated the effect of this compound on these or other enzymes involved in GABA metabolism.

Biochemical Consequences of Enzyme Modulation in Research Models

While one study investigated the effect of 4-amino-2-fluorobutanoic acid (chirality not specified) on GABA transport, its primary focus was not on the enzymatic modulation of GABA metabolism. This study found that the compound produced noncompetitive inhibition of the GABA transporter in synaptosomal preparations from channel catfish brain, with an inhibition constant (Kᵢ) of 12.5 µM. nih.gov This suggests that the compound can interact with components of the GABA system, but it does not provide information on the biochemical consequences of inhibiting GABA-AT or other metabolic enzymes in research models. Without data on its enzymatic inhibition profile, it is not possible to describe the downstream biochemical effects, such as changes in brain GABA levels or effects on neurotransmitter turnover.

Structure Activity Relationship Sar Studies of Fluoro Substituted γ Aminobutyric Acids

Positional Isomerism of Fluorine on Biological Activity

The position of the fluorine atom on the four-carbon chain of GABA is a critical determinant of the resulting analogue's pharmacological profile. Substitution at the C2, C3, or C4 position leads to distinct biological activities, ranging from receptor agonism to enzyme inhibition and transport modulation.

2-Fluoro Substitution: 4-Amino-2-fluorobutanoic acid has been studied for its effects on the GABA transport system. The synaptic action of GABA is terminated by its removal from the synaptic cleft via sodium- and chloride-dependent GABA transporters (GATs). nih.gov Studies on synaptosomal preparations from catfish brain, a model system considered remarkably similar to the mammalian brain's transport system, revealed that 4-amino-2-fluorobutanoic acid inhibits GABA transport. nih.gov This suggests that fluorination at the C2 position can produce compounds that modulate the concentration of GABA in the synapse by targeting the GATs.

3-Fluoro Substitution: The biological activity of 4-amino-3-fluorobutanoic acid (3-F-GABA) is highly dependent on its stereochemistry. The enantiomers of 3-F-GABA have been evaluated for their effects on GABA receptors and the primary GABA-metabolizing enzyme, GABA aminotransferase (GABA-AT). nih.govnih.gov For instance, both (R)- and (S)-enantiomers of 3-F-GABA act as agonists at GABA(C) receptors, but the (R)-enantiomer is significantly more potent. nih.gov In contrast, when interacting with GABA-AT, racemic 3-F-GABA was found to be a substrate for the enzyme, but not an inactivator. nih.gov The enzyme catalyzes the elimination of hydrogen fluoride (B91410) from 3-F-GABA. nih.gov

4-Fluoro Substitution: Analogues with fluorine at the C4 position have also been developed. These compounds can act as mechanism-based inactivators of GABA-AT. The introduction of fluorine at this position can facilitate a chemical reaction within the enzyme's active site that leads to its irreversible inhibition. nih.gov

Correlation between Molecular Structure and Receptor/Enzyme Affinity

The affinity of a fluoro-GABA analogue for its biological target is directly correlated with its three-dimensional structure and electronic properties, which are governed by the fluorine atom. The stereoelectronic influence of the carbon-fluorine (C-F) bond is particularly important. nih.gov

An electrostatic attraction between the electronegative fluorine and the positively charged ammonium (B1175870) group (NH3+) of the GABA backbone favors a folded, or gauche, conformation in solution. nih.govnih.gov This conformational preference is a key factor in how the molecule binds to different proteins.

GABA Receptors: The comparison between the (R)- and (S)-enantiomers of 3-fluoro-GABA has been used to probe the binding conformation of GABA at its receptors. nih.gov At GABA(C) receptors, the (R)-enantiomer of 3F-GABA is about ten times more potent than the (S)-enantiomer, which suggests that the receptor preferentially binds GABA in a folded conformation. nih.gov

GABA Transporters (GATs): The affinity of fluoro-GABA analogues for GATs varies with the fluorine's position. 4-Amino-2-fluorobutanoic acid inhibits the GABA transporter noncompetitively with a reported inhibition constant (Ki) of 12.5 µM. nih.gov This contrasts with other well-known GAT inhibitors like tiagabine (B1662831) and nipecotic acid, which act as competitive inhibitors with much higher affinity. nih.gov

GABA Aminotransferase (GABA-AT): The interaction with GABA-AT is also stereoselective. For 3-F-GABA, the (R)-enantiomer binds at least 10 times more effectively to GABA-AT than the (S)-enantiomer, as indicated by their relative Michaelis constants (Km). nih.gov While neither enantiomer undergoes the standard transamination reaction, the (R)-enantiomer is an excellent substrate for an elimination reaction that removes hydrogen fluoride, whereas the (S)-enantiomer is a very poor substrate. nih.gov

The following table summarizes the inhibitory activity of selected GABA analogues on the GABA transporter.

CompoundInhibition Constant (Ki)Type of Inhibition
4-Amino-2-fluorobutanoic acid12.5 µMNoncompetitive
Tiagabine0.23 µMCompetitive
(R,S)Nipecotic acid2.2 µMCompetitive
Homo-β-proline9.4 µMNoncompetitive
Data sourced from studies on catfish brain synaptosomes. nih.gov

Design Principles for Novel Fluoro-GABA Analogues

The insights gained from SAR studies have established several key principles for the rational design of new fluoro-GABA analogues with tailored biological activities. nih.govnih.gov

Conformational Constraint: The introduction of fluorine is a powerful tool to influence the conformational preference of the GABA molecule. nih.govnih.gov By favoring a gauche fold, fluorine substitution can pre-organize the analogue into a conformation that is recognized by a specific receptor subtype, leading to enhanced affinity and selectivity. This principle is central to designing potent receptor agonists. nih.gov

Mechanism-Based Inhibition: Fluorine can be incorporated into GABA analogues to create mechanism-based inactivators, particularly for enzymes like GABA-AT. nih.gov These molecules are designed to be processed by the enzyme's catalytic machinery, but at a certain point, they form a reactive intermediate that covalently binds to and irreversibly inactivates the enzyme. For example, adding two fluorine atoms to the terminus of an alkene in a cyclopentanoic acid analogue of GABA created a potent irreversible inhibitor of GABA-AT. nih.gov

Bioisosteric Replacement: Fluorine is often used as a bioisostere for hydrogen. nih.gov Its small size allows it to be substituted for hydrogen without creating major steric clashes, but its unique electronic properties can drastically alter the molecule's function. This allows for fine-tuning of a compound's affinity and selectivity. For instance, replacing a chlorine atom with a fluorine atom in some scaffolds has been shown to improve functional selectivity for specific GABA(A) receptor subtypes. nih.gov

Modulation of Physicochemical Properties: Fluorination is a well-established strategy in medicinal chemistry to modify a drug's properties, such as its ability to cross the blood-brain barrier. nih.gov While not the focus of this article, this principle underpins the translation of active compounds into potential therapeutic agents. The goal is to enhance biological activity by altering electronic effects within the molecule. nih.gov

By applying these principles, researchers can rationally design novel fluoro-GABA analogues that target specific components of the GABAergic system, such as different GABA receptor subtypes, transporters, or metabolic enzymes.

Applications of S 2 Fluoro 4 Aminobutyric Acid in Chemical Research and Methodology

Probing Ligand-Receptor Binding Mechanisms

The introduction of fluorine into bioactive molecules is a well-established strategy for investigating ligand-receptor interactions. While direct studies on (S)-2-Fluoro-4-aminobutyric acid are not extensively documented, research on its isomer, (S)-3-fluoro-4-aminobutyric acid ((S)-3-F-GABA), provides significant insights into how fluorinated analogs can elucidate binding mechanisms.

Comparative studies of the enantiomers of 3-fluoro-GABA have been instrumental in probing the binding conformation of GABA at its target proteins. nih.gov The stereoelectronic influence of the C-F bond, particularly its electrostatic interaction with the ammonium (B1175870) group, favors specific conformations (gauche over anti). nih.gov By comparing the biological activity of the (R)- and (S)-enantiomers, researchers can infer the optimal binding conformation of the natural ligand, GABA. nih.govnih.gov

For instance, studies with γ-aminobutyric acid aminotransferase (GABA-AT), a key enzyme in GABA metabolism, have shown that the (R)- and (S)-enantiomers of 3-F-GABA exhibit different behaviors. nih.govnih.gov This differential activity is attributed to the preferred conformations each enantiomer adopts upon binding to the enzyme's active site. nih.gov Although a similar detailed investigation for this compound is yet to be reported, it stands as a promising candidate for analogous studies to dissect the binding pockets of various GABA receptors and transporters. Research on racemic 4-amino-2-fluorobutanoic acid has indicated its role as a noncompetitive inhibitor of GABA uptake in channel catfish brain synaptosomes, suggesting an interaction with GABA transporters. nih.gov

Development of Conformational Probes for Neurotransmitter Systems

The unique conformational constraints imposed by the fluorine atom make this compound a potential candidate for the development of conformational probes for neurotransmitter systems. The C-F bond can act as a sensitive reporter on the dynamic process of ligand binding and help to deduce the bioactive conformation of substrates, which can be challenging to determine using other biophysical methods. nih.govnih.gov

The principle has been demonstrated with the enantiomers of 3-F-GABA in their interaction with GABA-AT. nih.govnorthwestern.edu The differing abilities of the (R) and (S) isomers to act as substrates for the enzyme are directly linked to the conformational preferences dictated by the fluorine substituent. nih.govnorthwestern.edu This allows for the inference of the dynamic binding process and the conformation that GABA itself adopts when bound to the enzyme. nih.govnih.gov

Similarly, the incorporation of this compound into molecules targeting neurotransmitter systems could provide a valuable tool for understanding their structure-activity relationships. The fluorine atom can be used as an NMR probe to monitor conformational changes upon binding or to stabilize a specific conformation that mimics the transition state of an enzymatic reaction.

Utilization as Building Blocks in Organic Synthesis

Fluorinated amino acids are increasingly utilized as versatile building blocks in the synthesis of complex molecules due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered acidity. mdpi.com this compound, as a chiral fluorinated amino acid, is a valuable synthetic precursor.

Precursors for Peptidomimetics and Constrained Analogues

Peptidomimetics are compounds that mimic the structure and function of peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. nih.gov The incorporation of unnatural amino acids, like this compound, is a key strategy in the design of peptidomimetics. nih.gov The fluorine atom can introduce conformational constraints, influencing the secondary structure of the peptide and potentially leading to higher receptor affinity and selectivity. nih.gov

The synthesis of such building blocks is crucial for their application. For example, a method for the large-scale preparation of the related compound (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid has been developed, highlighting the demand for fluorinated amino acids in drug design. mdpi.com

Incorporation into Biologically Relevant Scaffolds

The introduction of this compound into biologically relevant scaffolds can significantly modulate their properties. The high electronegativity of fluorine can alter the electronic environment of a molecule, influencing its binding affinity, lipophilicity, and metabolic fate. This strategy is widely employed in medicinal chemistry to optimize lead compounds.

Design of Self-Immolative Systems Utilizing 4-Aminobutyric Acid Derivatives

Self-immolative systems are molecular constructs designed to degrade in a controlled manner in response to a specific stimulus, releasing a cargo molecule. rsc.orgresearchgate.net Derivatives of 4-aminobutyric acid have been explored as potential self-immolative spacers. researchgate.net These systems rely on an intramolecular cyclization to form a γ-lactam, which triggers the release of a linked molecule. researchgate.net

Future Directions and Emerging Research Avenues for S 2 Fluoro 4 Aminobutyric Acid

Advancements in Asymmetric Synthesis Techniques

Recent progress in the broader field of α-fluoroalkyl-α-amino acid synthesis highlights several promising techniques. mdpi.com These include:

Asymmetric Catalysis : The use of chiral catalysts is paramount. Great strides have been made in designing catalysts for highly enantioselective reductions, alkylations, and Strecker-type reactions to produce α-trifluoromethyl-α-amino acids, and these principles are adaptable. mdpi.com Emerging catalytic systems, such as those based on N-heterocyclic carbenes (NHCs), chiral Brønsted acids, and metallaphotoredox catalysis, offer powerful tools for creating chiral centers with high precision. frontiersin.org

Fluorination of Chiral Precursors : established strategies often involve the fluorination of a chiral starting material. mdpi.com For instance, electrophilic fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor are widely used. mdpi.com Future work may focus on developing more selective and safer fluorinating agents and optimizing reaction conditions to minimize side products and racemization. researchgate.net

Continuous-Flow Synthesis : The adaptation of asymmetric catalysis to continuous-flow systems represents a significant leap forward for producing chiral molecules efficiently and safely. researchgate.net This approach allows for better control over reaction parameters, easy separation and recycling of catalysts, and can facilitate multi-step syntheses without the need to isolate intermediates, making it an ideal strategy for the scalable production of (S)-2-Fluoro-4-aminobutyric acid. researchgate.net

High-Throughput Screening and Ligand Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for biological activity. nih.gov For this compound, HTS methodologies are crucial for identifying and characterizing its interactions with biological targets and for discovering novel ligands for related pathways.

Future screening efforts will likely integrate various advanced techniques:

Fluorescence-Based Assays : For targets like GABA receptors, which are ligand-gated ion channels, fluorescence-based membrane potential assays are highly effective. researchgate.net The FLIPR® Membrane Potential Assay Kit, for example, allows for robust and reproducible HTS by detecting changes in cellular membrane potential upon channel activation. researchgate.net Such assays can be used to screen for modulators of receptors that may be affected by this compound.

High-Content Screening (HCS) : HCS systems, which combine automated microscopy with sophisticated image analysis, allow for the multiplexed measurement of various cellular parameters. This technology could be used to observe the phenotypic effects of this compound on cells in complex 2D or 3D culture models, providing deeper insights into its mechanism of action.

NMR-Based Screening : Nuclear Magnetic Resonance (NMR) screening is a powerful tool for detecting direct ligand-target binding. unl.edu Both ligand-based methods, such as saturation transfer difference (STD) NMR, and target-based methods can be used to identify compounds that bind to targets of interest and to characterize the binding event at the atomic level. unl.edu This is particularly useful for fragment-based drug discovery campaigns.

Integrated Virtual and High-Throughput Screening : Combining computational (virtual) screening with experimental HTS can significantly enhance the efficiency of lead discovery. nih.gov Virtual screening can be used to pre-filter large compound libraries to identify molecules with a higher probability of being active, which can then be prioritized for experimental testing. nih.gov

Novel Applications as Biochemical Tools

The incorporation of fluorine into amino acids creates powerful tools for chemical biology and medicinal chemistry. nih.gov The fluorine atom in this compound can serve as a valuable probe for studying biological systems.

Emerging applications include:

¹⁹F NMR Probes : Fluorine-19 is an excellent nucleus for NMR spectroscopy due to its 100% natural abundance and high sensitivity. researchgate.net Incorporating this compound into peptides or using it as a standalone ligand allows researchers to use ¹⁹F NMR to monitor binding events, conformational changes, and enzymatic processes in a complex biological environment without interference from other signals. nih.govresearchgate.net

Mechanistic Enzyme Inhibition Studies : Fluorinated amino acids have a history of being used as mechanism-based inhibitors of enzymes, particularly those that utilize pyridoxal (B1214274) phosphate (B84403) (PLP). researchgate.net The electron-withdrawing nature of fluorine can alter the acidity of adjacent protons and influence reaction mechanisms. As an analogue of GABA, this compound is an ideal candidate for probing the active sites and mechanisms of GABA-metabolizing enzymes, such as GABA aminotransferase.

Probing Transporter Function : As a structural analogue of GABA, the compound can be used to investigate the kinetics and specificity of neurotransmitter transporters. Research has already demonstrated that 4-amino-2-fluorobutanoic acid acts as a noncompetitive inhibitor of the GABA transporter in channel catfish brain synaptosomes, providing insights into the transporter's binding pockets and mechanism. nih.gov

Exploration of Undiscovered Biological Targets and Pathways

While research on GABA analogues has traditionally focused on GABA receptors and transporters, there is a growing interest in exploring novel biological targets and pathways. The unique stereochemistry and electronic properties of this compound may allow it to interact with targets previously not associated with GABAergic systems.

Future exploratory research could focus on:

Branched-Chain Amino Acid Aminotransferases (BCATs) : BCATs, which are involved in the metabolism of branched-chain amino acids, have been identified as therapeutic targets in certain cancers. mdpi.com Recently, derivatives of GABA containing bridged bicyclic skeletons were identified as inhibitors of BCAT1. mdpi.com This suggests that the broader class of GABA analogues, including this compound, should be investigated for potential activity against BCAT isoforms.

Immune System Modulation : GABA itself has been shown to function as an immune regulatory factor. nih.gov Studies have indicated that GABA can enhance the immune system and improve antioxidant capacity. nih.gov This opens the possibility that fluorinated GABA analogues could be developed as novel immunomodulatory agents, and their effects on immune cell function and signaling pathways warrant investigation.

Plant Biology and Stress Response : In plants, GABA is a signaling molecule that accumulates in response to various environmental stresses, such as mechanical damage or insect attacks. nih.gov The accumulation of GABA can act as a defense mechanism. Exploring how this compound affects these pathways could lead to new biochemical tools for studying plant biology or even new strategies for crop protection. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for enantioselective synthesis of (S)-2-Fluoro-4-aminobutyric acid, and how is chirality preserved?

  • Methodological Answer : The synthesis typically involves asymmetric fluorination or resolution of racemic mixtures. For example, chiral auxiliaries like (S)-tert-butylsulfinamide can direct stereochemistry during fluorination at the 2-position . Purification via chiral HPLC (e.g., using cellulose-based columns) ensures enantiomeric excess (>98%) . Key steps include protecting the amino group (e.g., Boc or Fmoc) to prevent side reactions during fluorination .

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential: <sup>19</sup>F NMR (δ ~ -210 ppm) confirms fluorination, while <sup>1</sup>H/<sup>13</sup>C NMR resolves stereochemistry . High-resolution mass spectrometry (HRMS) validates molecular weight (theoretical m/z for C4H9FNO2: 134.06). Purity is assessed via reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) .

Q. What are the primary stability challenges for this compound in aqueous solutions, and how are they mitigated?

  • Methodological Answer : The compound is prone to hydrolysis at the β-fluorine position under acidic/basic conditions. Stability studies (pH 3–9, 25–37°C) show optimal storage in lyophilized form at -20°C. Buffered solutions (pH 6–7) with 0.01% sodium azide prevent microbial degradation .

Advanced Research Questions

Q. How does fluorination at the 2-position influence the compound’s interaction with GABA transporters compared to non-fluorinated analogs?

  • Methodological Answer : Fluorine’s electronegativity alters hydrogen-bonding and dipole interactions. Competitive inhibition assays (using [<sup>3</sup>H]GABA uptake in neuronal cultures) show a 3-fold increase in IC50 compared to 4-aminobutyric acid, suggesting reduced transporter affinity due to steric hindrance . Molecular docking (e.g., AutoDock Vina) highlights fluorine’s role in displacing water molecules in the binding pocket .

Q. What contradictory findings exist regarding the compound’s neuroprotective effects in ischemic models, and how can they be resolved?

  • Methodological Answer : Studies report conflicting results: some show 40% reduction in neuronal apoptosis (10 µM, in vitro), while others find no effect in vivo (50 mg/kg, murine model). Contradictions arise from differences in blood-brain barrier permeability (measured via LC-MS/MS of cerebrospinal fluid) and metabolic clearance rates . Resolving these requires pharmacokinetic profiling (AUC0–24h) and route optimization (e.g., intranasal delivery) .

Q. What strategies are employed to optimize the compound’s metabolic stability without compromising its biological activity?

  • Methodological Answer : Deuterium incorporation at the α-carbon reduces CYP450-mediated oxidation (t1/2 increases from 2.1 to 4.8 hours in liver microsomes). Structure-activity relationship (SAR) studies show that methyl substitution at the 3-position maintains GABAB receptor affinity (Ki = 12 nM) while enhancing metabolic stability .

Q. How can computational modeling guide the design of this compound derivatives with improved target selectivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict charge distribution and pKa shifts. Molecular dynamics simulations (100 ns, CHARMM36 force field) reveal that 4-fluoro substitution reduces off-target binding to glutamine synthetase by 60% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.